molecular formula C26H29N5O3 B2958073 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1215790-06-9

2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2958073
CAS RN: 1215790-06-9
M. Wt: 459.55
InChI Key: RABAFZJMGWBRMC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It contains several functional groups including amide, pyrimidine, and pyrazole rings. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a pyrazolo[4,3-d]pyrimidin-4(5H)-yl core, which is a bicyclic structure containing nitrogen atoms. This core is substituted with various groups including an ethyl group, a methyl group, a phenethyl group, and a complex amide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might undergo hydrolysis or aminolysis reactions. The pyrimidine ring might participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar amide group and the nonpolar phenethyl group .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Isoxazolines and Isoxazoles Synthesis : This compound has been utilized in the synthesis of novel isoxazolines and isoxazoles derivatives. These derivatives are produced through [3+2] cycloaddition, involving a process of N-allylation and N-propargyl alkylation of N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-ones (Rahmouni et al., 2014).

  • Anticancer Activity : Certain derivatives of this compound have been designed and synthesized with variations in the pyrimidine ring, showing potential as anticancer agents. Their activity was tested on 60 cancer cell lines, demonstrating notable cancer cell growth inhibition (Al-Sanea et al., 2020).

  • Anti-5-Lipoxygenase Agents : A series of derivatives of this compound has been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) of these compounds was explored to understand their biological activities (Rahmouni et al., 2016).

Radiosynthesis and Imaging

  • Radioligand Imaging : It has been reported as a selective ligand in the radiosynthesis of [18F]PBR111, a radioligand used for imaging the translocator protein (18 kDa) with PET. This application is crucial for in vivo imaging using positron emission tomography (Dollé et al., 2008).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes : The compound has been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated by various in vitro antioxidant assays (Chkirate et al., 2019).

Neuroinflammation PET Images

  • Neuroinflammation PET Imaging : Derivatives of this compound have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO), recognized as a biomarker of neuroinflammatory processes. Some derivatives were radiolabeled and used in PET imaging to study neuroinflammation (Damont et al., 2015).

Mechanism of Action

Without specific biological context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its physical and chemical properties, and determining its biological activity .

properties

IUPAC Name

2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-4-19-11-13-21(14-12-19)27-22(32)17-30-23-18(3)28-31(5-2)24(23)25(33)29(26(30)34)16-15-20-9-7-6-8-10-20/h6-14H,4-5,15-17H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABAFZJMGWBRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N(N=C3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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